REACTION_CXSMILES
|
[C:1]([O:6][C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10])(=[O:5])[C:2]([CH3:4])=[CH2:3].[OH-].[Na+:17].Cl>O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].S(=O)(O)[O-].[Na+]>[C:1]([O:6][C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([O-:11])=[O:10])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Na+:17].[CH3:4][C:2]([C:1]([O:6][C:7]1[C:8]([C:9]([OH:11])=[O:10])=[CH:12][CH:13]=[CH:14][CH:15]=1)=[O:5])=[CH2:3] |f:1.2,5.6.7,8.9,10.11|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.075 g
|
Type
|
catalyst
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1=C(C(=O)O)C=CC=C1
|
Name
|
aqueous solution
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a clear solution
|
Type
|
TEMPERATURE
|
Details
|
To this solution maintained at 0°-5° C. and under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
After the mixture is maintained at that temperature for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
CUSTOM
|
Details
|
to precipitate the polymer
|
Type
|
FILTRATION
|
Details
|
The polymer is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 120° C./0.1 mm Hg
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC1=C(C(=O)[O-])C=CC=C1.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C(=O)OC1=CC=CC=C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 114% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |